![molecular formula C21H28N2O4 B4940668 methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate
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Overview
Description
Methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate, also known as MPB, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Mechanism of Action
Methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate is believed to interact with proteins through its carbonyl and piperidine groups, forming hydrogen bonds and hydrophobic interactions. This interaction can lead to changes in protein conformation and function, which can be studied using various techniques such as fluorescence spectroscopy and circular dichroism.
Biochemical and Physiological Effects:
methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate has been shown to have minimal toxicity and does not have any known physiological effects. However, its interactions with proteins can have significant biochemical effects, such as inhibiting protein function or inducing protein aggregation.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate in lab experiments is its high selectivity for certain proteins, which allows for precise targeting of specific proteins of interest. Additionally, methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate is highly fluorescent, which allows for easy detection and visualization of protein-protein interactions. However, one limitation of using methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate. One area of interest is the development of new derivatives of methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate with improved solubility and selectivity for specific proteins. Additionally, methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate could be used in the development of new therapies for neurodegenerative diseases by targeting amyloid fibrils. Finally, methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate could be used in the development of new diagnostic tools for detecting protein-protein interactions in various diseases.
Synthesis Methods
The synthesis of methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate involves the reaction of 4-(4-chlorobenzoyl)benzoic acid with 1-piperidinyl-3-propanone in the presence of pyrrolidine. The resulting product is then treated with methyl iodide to obtain the final product, methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate.
Scientific Research Applications
Methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate has been used in scientific research as a fluorescent probe for the detection of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate has also been used as a tool for studying protein-protein interactions, as it can selectively bind to certain proteins and inhibit their function.
properties
IUPAC Name |
methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-27-21(26)18-7-5-17(6-8-18)20(25)23-14-10-16(11-15-23)4-9-19(24)22-12-2-3-13-22/h5-8,16H,2-4,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJWESMJXZSBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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